molecular formula C12H17NO4 B15254799 Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate

Cat. No.: B15254799
M. Wt: 239.27 g/mol
InChI Key: YGPRZWHBHAWENE-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylmethylamine and is characterized by the presence of methoxy groups on the phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate typically involves the reaction of 3,5-dimethoxybenzylamine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of methoxy groups and the ester functional group may enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,4-dimethoxyphenyl)acetate: Similar structure but with different positions of methoxy groups.

    Methyl 2-(3,5-dimethoxyphenyl)acetate: Lacks the amino group, making it less reactive in certain chemical reactions.

    3,5-Dimethoxybenzylamine: Precursor to Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate, lacks the ester group.

Uniqueness

This compound is unique due to the combination of methoxy groups, an amino group, and an ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 2-[(3,5-dimethoxyphenyl)methylamino]acetate

InChI

InChI=1S/C12H17NO4/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3/h4-6,13H,7-8H2,1-3H3

InChI Key

YGPRZWHBHAWENE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNCC(=O)OC)OC

Origin of Product

United States

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